Epirubicin glucuronide
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Overview
Description
Epirubicin glucuronide is a metabolite of epirubicin, an anthracycline antineoplastic drug primarily used in the treatment of various cancers, including breast, gastric, lung, and ovarian cancers, as well as lymphomas . This compound is formed through the process of glucuronidation, which involves the conjugation of epirubicin with glucuronic acid . This metabolite plays a crucial role in the detoxification and elimination of epirubicin from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epirubicin glucuronide is synthesized through the enzymatic process of glucuronidation, catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) . This reaction typically occurs in the liver, where epirubicin is conjugated with glucuronic acid to form this compound . The reaction conditions involve the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and optimal pH and temperature conditions for the enzyme activity .
Industrial Production Methods
Industrial production of this compound involves the use of recombinant UGT2B7 enzymes expressed in cellular systems . The process includes the extraction and purification of the enzyme, followed by the enzymatic reaction with epirubicin and UDPGA under controlled conditions . The resulting this compound is then purified using chromatographic techniques to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Epirubicin glucuronide primarily undergoes hydrolysis and reduction reactions . Hydrolysis of the glucuronide conjugate can occur in the presence of beta-glucuronidase, leading to the release of free epirubicin . Reduction reactions involve the conversion of this compound to its dihydro derivative, epirubicinol glucuronide .
Common Reagents and Conditions
Hydrolysis: Beta-glucuronidase enzyme, physiological pH, and temperature.
Reduction: Reducing agents such as sodium borohydride, mild acidic conditions.
Major Products Formed
Hydrolysis: Free epirubicin.
Reduction: Epirubicinol glucuronide.
Scientific Research Applications
Epirubicin glucuronide has several scientific research applications, particularly in the fields of medicine and pharmacology . It is used as a model compound to study the pharmacokinetics and metabolism of epirubicin . Additionally, it serves as a substrate for investigating the activity and specificity of UGT2B7 and other glucuronosyltransferases . In cancer research, this compound is utilized to understand the mechanisms of drug resistance and the role of glucuronidation in the detoxification of chemotherapeutic agents .
Mechanism of Action
Epirubicin glucuronide exerts its effects primarily through its role in the detoxification and elimination of epirubicin . The glucuronidation process increases the water solubility of epirubicin, facilitating its excretion via the biliary and renal pathways . This process helps to reduce the systemic toxicity of epirubicin and enhances its therapeutic efficacy . The molecular targets involved in this mechanism include UGT2B7 and other glucuronosyltransferases .
Comparison with Similar Compounds
Epirubicin glucuronide is unique among anthracycline metabolites due to its specific glucuronidation pathway . Similar compounds include doxorubicin glucuronide and daunorubicin glucuronide, which are also formed through glucuronidation but exhibit different pharmacokinetic and pharmacodynamic properties . This compound is favored for its reduced cardiotoxicity and faster elimination compared to other anthracyclines.
List of Similar Compounds
- Doxorubicin glucuronide
- Daunorubicin glucuronide
- Idarubicin glucuronide
Properties
CAS No. |
92137-84-3 |
---|---|
Molecular Formula |
C33H37NO17 |
Molecular Weight |
719.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,6R)-4-amino-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H37NO17/c1-10-29(50-32-28(43)26(41)27(42)30(51-32)31(44)45)13(34)6-17(48-10)49-15-8-33(46,16(36)9-35)7-12-19(15)25(40)21-20(23(12)38)22(37)11-4-3-5-14(47-2)18(11)24(21)39/h3-5,10,13,15,17,26-30,32,35,38,40-43,46H,6-9,34H2,1-2H3,(H,44,45)/t10-,13-,15-,17-,26-,27-,28+,29-,30-,32+,33-/m0/s1 |
InChI Key |
PXOMSWXCVZBBIV-PQKSKRJKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Origin of Product |
United States |
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